molecular formula C9H6F3NO4 B12275516 3-Nitro-5-(trifluoromethyl)phenylacetic acid

3-Nitro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B12275516
M. Wt: 249.14 g/mol
InChI Key: AAEGSGFTVMVOGJ-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)phenylacetic acid typically involves the nitration of 5-(trifluoromethyl)phenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure product. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of the nitro group to a carboxylic acid group.

    Reduction: Formation of 3-amino-5-(trifluoromethyl)phenylacetic acid.

    Substitution: Replacement of the trifluoromethyl group with other nucleophiles.

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3,5-Bis(trifluoromethyl)phenylacetic acid: Contains an additional trifluoromethyl group, which can alter its chemical properties and reactivity.

Uniqueness

3-Nitro-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Nitro-5-(trifluoromethyl)phenylacetic acid is an organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3NO2C_{10}H_{8}F_{3}NO_{2}, with a molar mass of approximately 249.14 g/mol. The compound features a nitro group and a trifluoromethyl group attached to a phenylacetic acid backbone, contributing to its distinctive chemical behavior and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which may include:

  • Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains, suggesting its application in treating infections.
  • Antiparasitic Effects : Preliminary studies suggest activity against Plasmodium falciparum, the causative agent of malaria, highlighting its potential as an antimalarial agent .
  • Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways relevant to disease processes.

The precise mechanism of action for this compound is still under investigation. However, its structural features suggest interactions with enzymes or receptors involved in critical biological processes. For instance, the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial and Antiparasitic Studies

A study focusing on novel compounds against Plasmodium falciparum highlighted the importance of structural similarities in drug design. Compounds structurally related to this compound were evaluated for their inhibitory concentrations (IC50) against various strains of the parasite:

CompoundIC50 (μM)Remarks
This compoundTBDPotential antimalarial agent
Compound A0.6 - 1.7Most active against P. falciparum
Compound B44 - 74Moderate activity

These findings suggest that further optimization of similar compounds could yield effective treatments for malaria .

Enzyme Interaction Studies

Research has demonstrated that compounds with similar structural motifs can inhibit key enzymes in metabolic pathways. For example, studies on enzyme inhibitors targeting the methylerythritol 4-phosphate (MEP) pathway revealed promising results for compounds with similar characteristics to this compound .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameCAS NumberStructural SimilarityUnique Features
3-Nitro-4-(trifluoromethyl)benzoic acid116965-16-3HighDifferent nitro positioning
2-Nitro-5-(trifluoromethyl)phenylacetic acid927801-01-2ModerateDifferent nitro positioning
Methyl 3-nitro-5-(trifluoromethyl)benzoate22227-63-0ModerateEster functional group instead of acid

This table illustrates how variations in structure can influence biological activity, emphasizing the potential for tailored therapeutic applications based on specific compound characteristics.

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Therapeutic Applications : Clinical studies to evaluate efficacy and safety in treating infections or diseases.
  • Synthetic Modifications : Development of derivatives to enhance potency and reduce toxicity.

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-1-5(3-8(14)15)2-7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15)

InChI Key

AAEGSGFTVMVOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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